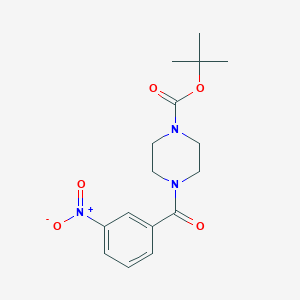
Propargyl-PEG2-beta-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG2-beta-D-glucose is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is specifically designed as a linker for the synthesis of proteolysis targeting chimeras (PROTACs). The compound contains a propargyl group and beta-D-glucose, which enhances its solubility in aqueous media and increases the selectivity of PEGylation reactions .
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG2-beta-D-glucose is synthesized through a series of chemical reactions involving the coupling of propargyl groups with PEG and beta-D-glucose. The propargyl group can be introduced via copper-catalyzed azide-alkyne cycloaddition (click chemistry), which forms stable triazole linkages . The reaction conditions typically involve the use of copper catalysts and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
Propargyl-PEG2-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The propargyl group can participate in substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .
科学的研究の応用
Propargyl-PEG2-beta-D-glucose has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in drug development, particularly in targeting and degrading disease-related proteins
Industry: Utilized in the production of specialized chemicals and materials due to its unique chemical properties
類似化合物との比較
Similar Compounds
Propargyl-PEG3-beta-D-glucose: Similar in structure but with an additional PEG unit, which may affect its solubility and reactivity.
Propargyl-PEG4-beta-D-glucose:
Uniqueness
Propargyl-PEG2-beta-D-glucose is unique due to its specific balance of solubility and reactivity, making it an ideal linker for the synthesis of PROTACs. Its ability to form stable triazole linkages via click chemistry also sets it apart from other similar compounds .
特性
分子式 |
C13H22O8 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(2-prop-2-ynoxyethoxy)ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O8/c1-2-3-18-4-5-19-6-7-20-13-12(17)11(16)10(15)9(8-14)21-13/h1,9-17H,3-8H2/t9-,10-,11+,12-,13-/m1/s1 |
InChIキー |
VCAWUMOFEKQAES-UJPOAAIJSA-N |
異性体SMILES |
C#CCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
正規SMILES |
C#CCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


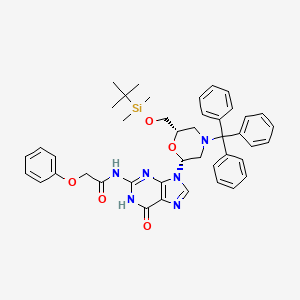
![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)

![N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11827132.png)
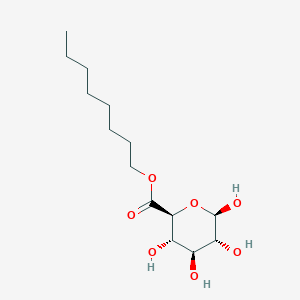
![Tert-butyl 4-chloro-2-(pyridin-4-YL)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827139.png)
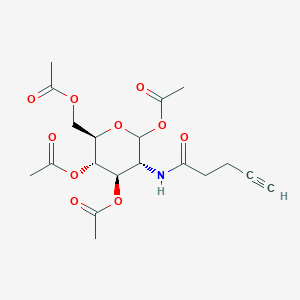
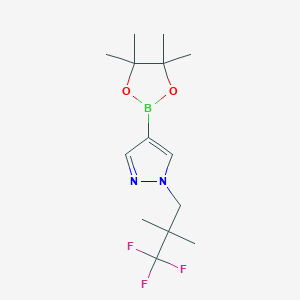
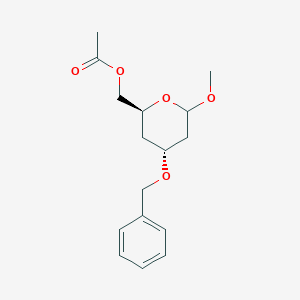
![(9R,9aR)-7-methyl-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827161.png)
![N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11827168.png)
